Product packaging for Xylamidine tosylate(Cat. No.:CAS No. 6443-40-9)

Xylamidine tosylate

Cat. No.: B1619004
CAS No.: 6443-40-9
M. Wt: 484.6 g/mol
InChI Key: FRJLUWKYXWADTA-UHFFFAOYSA-N
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Description

Contextualization within Serotonin (B10506) System Modulators

The serotonin system, which utilizes the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), is a diffuse and complex network that modulates a vast array of physiological processes in both the central and peripheral nervous systems. Modulators of this system are chemical compounds that can enhance, inhibit, or otherwise alter the signaling of serotonin at its various receptors. These modulators are broadly categorized as agonists, which activate receptors, and antagonists, which block receptors from being activated by agonists or endogenous serotonin. nih.gov

Xylamidine (B1684249) fits within this framework as a competitive antagonist, primarily targeting the 5-HT2A and 5-HT2C receptor subtypes. wikipedia.org It also demonstrates a lesser degree of antagonism at the 5-HT1A receptor. wikipedia.org The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to excitatory cellular responses. wikipedia.org They are implicated in a wide range of peripheral functions, including vasoconstriction, platelet aggregation, and gastrointestinal motility. wikipedia.orgwikipedia.org Xylamidine's role as an antagonist is to bind to these receptors without activating them, thereby preventing serotonin or other serotonin receptor agonists from eliciting their normal physiological effects. nih.gov

Table 1: Receptor Profile of Xylamidine

Receptor Subtype Activity
5-HT2A Antagonist wikipedia.org
5-HT2C Antagonist wikipedia.org

| 5-HT1A | Antagonist (lesser extent) wikipedia.org |

Significance of Peripherally Restricted Pharmacological Probes in Mechanistic Investigations

A significant challenge in pharmacology is dissecting the central effects of a drug (acting on the brain and spinal cord) from its peripheral effects (acting on the rest of the body). This is due to the blood-brain barrier (BBB), a highly selective semipermeable border that prevents many substances from crossing from the circulating blood into the central nervous system (CNS). wikipedia.org

Pharmacological probes that are "peripherally restricted" or "peripherally selective" are compounds specifically designed or identified to not cross the BBB. wikipedia.orgwikipedia.org This characteristic is invaluable for mechanistic investigations because it allows researchers to isolate and study the functions of receptors in the periphery without the confounding influence of CNS-mediated effects. wikipedia.orgnih.gov By using a tool like Xylamidine tosylate, scientists can determine whether a specific physiological response to a systemic serotonin agonist is mediated by central receptors or by peripheral ones. nih.govnih.gov

A clear example of this utility comes from cardiovascular research. In a study on conscious rats, the 5-HT2 receptor agonist DOI was administered both intravenously (into the bloodstream) and intracerebroventricularly (directly into the brain). nih.gov Both routes of administration caused an increase in arterial pressure. However, when the rats were pre-treated with this compound, the pressor response to the intravenous DOI was blocked, while the response to the intracerebroventricular DOI was unaffected. nih.govnih.gov This elegantly demonstrated that the pressor response to systemically administered DOI was mediated by peripheral 5-HT2 receptors. nih.gov

Table 2: Research Findings on the Peripheral Effects of a 5-HT2 Agonist (DOI) Using Xylamidine

Administration Route of DOI Effect on Arterial Pressure (Without Xylamidine) Effect on Arterial Pressure (With Xylamidine Pre-treatment) Implied Site of Action
Intravenous (Peripheral) Increased nih.gov Blocked nih.govnih.gov Peripheral 5-HT2 Receptors nih.gov

| Intracerebroventricular (Central) | Increased nih.gov | Unchanged nih.govnih.gov | Central Nervous System nih.gov |

Similarly, Xylamidine has been employed to differentiate the mechanisms of appetite suppressants. Research showed that Xylamidine could reverse the reduction in food intake caused by 5-hydroxytryptophan (B29612) (5-HTP), a serotonin precursor, suggesting 5-HTP's effect is at least partly mediated by peripheral serotonin receptors. medchemexpress.com In contrast, Xylamidine did not alter the appetite-suppressing effects of fenfluramine (B1217885), indicating a central mechanism for that particular drug. medchemexpress.com These findings underscore the critical role of peripherally restricted probes like this compound in parsing the specific pathways and receptor systems involved in complex physiological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O5S B1619004 Xylamidine tosylate CAS No. 6443-40-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenoxy)propyl-[2-(3-methylphenyl)ethanimidoyl]azanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJLUWKYXWADTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6443-50-1 (Parent)
Record name Xylamidine tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6443-40-9
Record name Xylamidine tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Structural Derivatization for Research Applications

Advanced Synthetic Pathways and Precursor Chemistry of Xylamidine (B1684249)

The synthesis of xylamidine, an amidine derivative, can be achieved through multiple pathways, often starting from common chemical precursors. wikiwand.comwikipedia.org A prevalent method involves the Pinner reaction, a classic route to forming amidines from nitriles. wikipedia.org

One established synthetic route begins with the alkylation of m-methoxyphenol. wikiwand.com In this step, m-methoxyphenol is reacted with α-chloropropionitrile in the presence of potassium iodide and potassium carbonate. This reaction yields an intermediate which is subsequently reduced, typically using a powerful reducing agent like lithium aluminium hydride, to produce a primary amine. This amine is a key precursor to the final xylamidine structure. The synthesis is completed by reacting this primary amine with m-tolylacetonitrile under acidic conditions, using anhydrous hydrochloric acid, to form the amidine group and yield xylamidine. wikiwand.com

An alternative final step involves reacting the primary amine precursor with m-tolylacetamidine, again under acid catalysis, to produce xylamidine. wikiwand.com The core of these syntheses lies in the formation of the guanidine (B92328) or amidine functional group. wikipedia.orgontosight.ai Guanidinylation reactions, which create the characteristic guanidine core, are fundamental in synthesizing compounds like xylamidine and its analogues. ontosight.aiorganic-chemistry.org These reactions often involve the use of specific guanidinylating agents under controlled conditions. organic-chemistry.orggoogle.com

Table 1: Key Precursors and Reagents in Xylamidine Synthesis

Precursor/ReagentRole in Synthesis
m-MethoxyphenolStarting material, forms the phenoxy portion of the molecule. wikiwand.com
α-ChloropropionitrileAlkylating agent used to introduce the propionitrile (B127096) side chain. wikiwand.com
m-TolylacetonitrileReacts with the primary amine precursor to form the amidine group. wikiwand.com
Lithium Aluminium HydrideReducing agent for converting the nitrile group to a primary amine. wikiwand.com
Anhydrous Hydrochloric AcidAcid catalyst for the final amidine formation step. wikiwand.com
m-TolylacetamidineAlternative reactant for the final amidine formation step. wikiwand.com

Design and Synthesis of Xylamidine Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how a molecule's structure influences its biological activity. oncodesign-services.comnih.gov For xylamidine, SAR studies have been crucial in elucidating the structural features necessary for potent and selective antagonism at serotonin (B10506) receptors. nih.govmdpi.com These studies involve the systematic design and synthesis of analogues where specific parts of the xylamidine molecule are modified.

The goal of these modifications is to identify which parts of the structure, or pharmacophores, are critical for binding to the target receptor and eliciting a biological response. oncodesign-services.com Researchers have synthesized a variety of xylamidine analogues by altering key components such as the tolyloxy group, the ethylguanidine chain, and the substitution pattern on the aromatic rings. ontosight.ai For instance, the synthesis of compounds like BW 501C67 (alpha-anilino-N-2-m-chlorophenoxypropylacetamidine) represents a modification aimed at understanding the impact of substituting the tolyloxy group and altering the linker. nih.gov

By comparing the biological activity of these analogues with that of the parent compound, xylamidine, researchers can map the requirements for receptor interaction. oncodesign-services.comnih.gov For example, studies have shown that certain modifications can significantly alter a compound's affinity for 5-HT2A versus 5-HT1A receptors, or affect its ability to cross the blood-brain barrier. wikipedia.orgnih.gov Computational methods, such as molecular modeling, are often used in conjunction with synthetic efforts to predict how structural changes might affect binding and to guide the design of new, more informative analogues. oncodesign-services.comcas.org

Table 2: Examples of Xylamidine Analogues and Their Significance in SAR

AnalogueStructural ModificationSignificance in SAR Studies
BW 501C67Replacement of the m-tolyloxy group with an m-chlorophenoxy group and modification of the linker. nih.govHelps to understand the influence of the phenoxy substituent and linker structure on serotonin receptor antagonism. nih.gov
Gepirone AnaloguesFlexible and conformationally restricted arylpiperazine derivatives. researchgate.netWhile not direct xylamidine analogues, they inform SAR for related serotonin receptor ligands, highlighting the importance of the terminal group and linker flexibility for 5-HT1A affinity and activity. researchgate.net
Imidazolidine-2,4-dione DerivativesDesigned as dual-targeting agents for the 5-HT1A receptor and serotonin transporter (SERT). mdpi.comDemonstrates the strategy of modifying core structures to achieve desired polypharmacology, providing insights into the structural requirements for interacting with multiple targets. mdpi.com

Radiosynthesis and Labeling Techniques for Ligand Binding and Distribution Studies

Radiolabeled ligands are indispensable tools for studying receptor pharmacology, allowing for the direct measurement of binding to receptors in tissues and cells. revvity.comwikipedia.orgnih.gov The process of incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into a molecule like xylamidine enables highly sensitive and quantitative analyses of receptor density (Bmax) and affinity (Kd). nih.govgiffordbioscience.com

Tritium Labeling: Tritium (³H) is a commonly used isotope for in vitro radioligand binding assays due to its suitable half-life and the high specific activities that can be achieved. revvity.com A tritiated version of a xylamidine-related antagonist, [³H]spiperone, has been used in competition binding assays to determine the affinity of xylamidine and its analogues for 5-HT2 receptors in rat frontal cortex membranes. nih.govnih.gov In these experiments, various concentrations of the non-radioactive compound (like xylamidine) are used to compete with a fixed concentration of the radioligand, allowing for the calculation of the inhibitory constant (Ki). giffordbioscience.com The synthesis of tritiated ligands can involve methods like the catalytic reduction of a precursor containing a double bond with tritium gas. nih.gov

Carbon-11 Labeling: Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life (20.4 minutes), making it ideal for in vivo imaging studies using Positron Emission Tomography (PET). nih.govmdpi.com PET allows for the non-invasive visualization and quantification of receptor distribution in living subjects. wikipedia.org The synthesis of ¹¹C-labeled molecules must be rapid and efficient. Common strategies involve the use of ¹¹C-labeled precursors like [¹¹C]methyl iodide or [¹¹C]CO₂. mdpi.comyoutube.com For example, N-[¹¹C]methylation is a widely used technique where a desmethyl precursor of the target molecule is reacted with [¹¹C]methyl triflate to introduce the carbon-11 label. core.ac.uk While a specific ¹¹C-labeled xylamidine synthesis is not detailed in the provided context, the general principles of ¹¹C-chemistry are applicable. mdpi.comiaea.org Such a radiotracer would be invaluable for studying peripheral 5-HT2 receptors in vivo using PET.

Radioligand binding assays, whether in vitro with ³H-labeled compounds or in vivo with ¹¹C-labeled tracers, are fundamental for characterizing the pharmacological profile of compounds like xylamidine and understanding the distribution and function of their targets. nih.govnih.gov

Molecular and Cellular Pharmacology of Xylamidine Tosylate

Serotonin (B10506) Receptor Binding and Selectivity Profiles

Xylamidine (B1684249) demonstrates a distinct binding profile, with its primary actions concentrated on the 5-HT2 receptor family, and a lesser effect on the 5-HT1A receptor. wikipedia.org Its utility is defined by this selectivity, coupled with its inability to penetrate the central nervous system. wikipedia.org

Xylamidine acts as a potent antagonist at 5-HT2A receptors. wikipedia.org This receptor subtype, a G protein-coupled receptor (GPCR) belonging to the Gq/G11 family, is a primary target for Xylamidine's peripheral actions. wikipedia.orgwikipedia.org While specific high-affinity binding is established, quantitative affinity values such as the inhibition constant (Ki) are not consistently reported across publicly accessible scientific literature. Functionally, its antagonism at 5-HT2A receptors is well-documented, where it effectively blocks the physiological responses mediated by the activation of these receptors by serotonin. wikipedia.org

Similar to its action at 5-HT2A receptors, Xylamidine is an antagonist of 5-HT2C receptors. wikipedia.org The 5-HT2C receptor is also a Gq/G11-coupled GPCR that mediates excitatory neurotransmission. wikipedia.org The antagonism by Xylamidine prevents serotonin from binding and activating this receptor subtype. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database identifies Xylamidine tosylate as a ligand for the HTR2C gene product, confirming this interaction. genome.jp

Xylamidine's interaction with the 5-HT1A receptor is characterized as being of a lesser extent compared to its effects on the 5-HT2 subtypes. wikipedia.org It functions as an antagonist at this receptor. wikipedia.org The 5-HT1A receptor is a Gi/o-coupled GPCR, and its activation leads to an inhibitory cellular response. wikipedia.org Xylamidine's antagonistic action counteracts this inhibitory effect. wikipedia.org

Receptor SubtypePharmacological ActionRelative Affinity/PotencyPrimary Signaling Pathway
5-HT2AAntagonistPotentGq/11
5-HT2CAntagonistPotentGq/11
5-HT1AAntagonistLesserGi/o

The most significant selectivity profile of Xylamidine is its peripheral restriction. It is widely used as a tool to block peripheral 5-HT2 receptors without confounding effects from central receptor blockade because it does not effectively cross the blood-brain barrier. wikipedia.orgresearchgate.net While its activity at 5-HT2A, 5-HT2C, and 5-HT1A receptors is established, a comprehensive screening profile against other serotonin receptor subtypes (e.g., 5-HT3, 5-HT4, 5-HT5, 5-HT6, 5-HT7) and common off-target receptors (e.g., adrenergic, histaminergic, dopaminergic) is not extensively detailed in available literature. Early identification of such off-target interactions is crucial in drug development to mitigate potential adverse effects. reactionbiology.com

Mechanisms of Receptor Antagonism and Allosteric Modulation

Xylamidine functions as a competitive antagonist. numberanalytics.comwalshmedicalmedia.com This mechanism involves the reversible binding of the antagonist to the same recognition site (the orthosteric site) on the receptor that the endogenous agonist, serotonin, binds to. numberanalytics.comwalshmedicalmedia.com By occupying this site, Xylamidine physically prevents serotonin from binding and activating the receptor. numberanalytics.com This form of antagonism is surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist. walshmedicalmedia.commsdmanuals.com In functional assays, the presence of a competitive antagonist like Xylamidine causes a parallel rightward shift in the agonist's dose-response curve, requiring a higher concentration of the agonist to produce the same effect, without changing the maximum possible response. numberanalytics.com

There is no evidence in the reviewed scientific literature to suggest that Xylamidine acts as an allosteric modulator. Allosteric modulators bind to a topographically distinct site on the receptor, thereby changing the receptor's conformation and indirectly affecting the binding or efficacy of the orthosteric agonist.

Intracellular Signal Transduction Pathways Modulated by this compound

By acting as an antagonist at different receptor subtypes, Xylamidine modulates distinct intracellular signaling cascades.

The 5-HT2A and 5-HT2C receptors are coupled to the Gq/G11 family of G proteins. wikipedia.orgnih.gov Activation of these receptors by an agonist initiates a well-defined signaling pathway. The activated Gq protein stimulates the enzyme phospholipase C (PLC). wikipedia.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to the phosphorylation of various cellular proteins and a downstream physiological response. By acting as a competitive antagonist at 5-HT2A and 5-HT2C receptors, Xylamidine blocks the initial step of agonist binding, thereby preventing the activation of the Gq/PLC/IP3-DAG pathway and the subsequent mobilization of intracellular calcium.

Conversely, the 5-HT1A receptor is coupled to the Gi/o family of G proteins. wikipedia.org The canonical function of activated Gi proteins is the inhibition of the enzyme adenylyl cyclase. nih.govjci.org This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov As an antagonist at the 5-HT1A receptor, Xylamidine prevents the receptor's activation by serotonin. Consequently, it blocks the Gi-mediated inhibition of adenylyl cyclase, thus preventing the decrease in cellular cAMP levels that would otherwise occur in the presence of a 5-HT1A agonist.

Characterization of Peripheral Selectivity and Blood-Brain Barrier Impermeability

Xylamidine is a pharmacological tool recognized for its peripherally restricted action as an antagonist of serotonin 5-HT2A and 5-HT2C receptors, and to a lesser degree, the 5-HT1A receptor. ncats.iowikipedia.org Its inability to cross the blood-brain barrier (BBB) makes it particularly valuable for distinguishing between central and peripheral serotonergic effects. wikipedia.org This characteristic allows researchers to investigate the role of peripheral serotonin receptors in various physiological processes without the confounding influence of central receptor blockade, such as sedation. wikipedia.org

The peripheral selectivity of a drug is often governed by its physicochemical properties, such as hydrophilicity and molecular size, which can hinder its passage through the lipid-rich cell membranes of the BBB. wikipedia.org Additionally, active efflux transport systems at the BBB, like P-glycoprotein, can actively pump drugs out of the brain, further contributing to their peripheral restriction. wikipedia.org While the specific mechanisms for Xylamidine are not extensively detailed in the provided search results, its consistent description as a peripherally selective agent points to a molecular structure that is unfavorable for BBB penetration. wikipedia.orgwikipedia.org

Research studies have consistently utilized Xylamidine to delineate the peripheral actions of serotonin. For instance, it has been employed to block the peripheral effects of serotonin on cardiovascular and gastrointestinal functions. wikipedia.org In studies of appetite control, Xylamidine has been shown to antagonize the reduction in food intake caused by peripherally administered serotonin. nih.gov One study found that while Xylamidine completely blocked the effects of peripherally administered serotonin on sucrose (B13894) sham feeding, it only partially attenuated the anorexic effects of d-fenfluramine, a drug that acts on both central and peripheral serotonin receptors. researchgate.net This finding highlights Xylamidine's utility in dissecting the central versus peripheral contributions to serotonergic-mediated feeding behavior. researchgate.net

Further evidence of Xylamidine's peripheral action comes from cardiovascular studies. In one experiment, both intracerebroventricular and intravenous administration of a 5-HT2 receptor agonist led to an increase in iliac arterial pressure. nih.gov However, the administration of this compound, which does not cross the BBB, only prevented this response when the agonist was administered intravenously, not when it was given directly into the brain. nih.gov This demonstrates that Xylamidine effectively blocks peripheral 5-HT2 receptors responsible for vasoconstriction without affecting the central receptors. nih.gov Similarly, in studies on brown adipose tissue (BAT), a peripherally-restricted 5-HT2A antagonist, Xylamidine, was able to prevent the impairments in BAT-mediated energy expenditure induced by serotonin, further confirming its peripheral site of action. mcmaster.ca

The following table summarizes findings from studies that underscore the peripheral selectivity of Xylamidine.

Study FocusExperimental DetailFindingImplication
Appetite Regulation The effect of Xylamidine on serotonin (5-HT)-induced anorexia in rats was investigated.Xylamidine antagonized the reduction in food intake caused by peripherally injected 5-HT. nih.govSupports that Xylamidine blocks peripheral 5-HT receptors involved in appetite control.
Cardiovascular Effects A 5-HT2 receptor agonist was administered intravenously and intracerebroventricularly to observe its effect on iliac arterial pressure, with and without Xylamidine.Xylamidine blocked the pressor response to the intravenously administered agonist but not the intracerebroventricularly administered one. nih.govDemonstrates Xylamidine's inability to cross the BBB and block central 5-HT2 receptors.
Feeding Behavior The ability of Xylamidine to block the effects of peripherally administered serotonin and centrally acting d-fenfluramine on sucrose sham feeding was compared.Xylamidine completely blocked the effect of peripheral serotonin but only partially blocked the effect of d-fenfluramine. researchgate.netConfirms that Xylamidine acts on peripheral but not central serotonin receptors.
Brown Adipose Tissue (BAT) Function The impact of a peripherally-restricted 5-HT2A antagonist (Xylamidine) on 5-HT-induced impairments in BAT-mediated energy expenditure was assessed.A single injection of Xylamidine prevented the negative effects of serotonin on BAT thermogenesis. mcmaster.caIndicates that peripheral 5-HT2A receptors are involved in the regulation of BAT function.

Application in Preclinical Research Models and Methodologies

In Vitro Experimental Systems

In vitro methodologies provide a controlled environment to investigate the direct interaction of a compound with its molecular target and its functional consequences at the tissue level. Xylamidine (B1684249) has been characterized using several classical in vitro pharmacological techniques.

Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for a specific receptor. These assays measure the ability of an unlabeled compound, such as xylamidine, to compete with a radioactively labeled ligand for binding to receptors present in tissue homogenates or membranes from cells expressing a specific receptor subtype.

Research has demonstrated that xylamidine is a potent inhibitor of the binding of tritiated spiperone (B1681076) ([³H]spiperone), a classic radioligand, to 5-HT2 receptors in membrane preparations from rat frontal cortex. nih.gov In the same studies, xylamidine was found to be a less potent inhibitor of the binding of tritiated serotonin (B10506) ([³H]5-HT) to 5-HT1 receptors in rat brain membranes. nih.gov This indicates a preferential, though not exclusively selective, binding affinity for the 5-HT2 receptor subtype over the 5-HT1 subtype. nih.gov

Table 1: Summary of Xylamidine Binding Affinity at Serotonin Receptors

Receptor Subtype Radioligand Tissue Preparation Finding Citation
5-HT2 [³H]Spiperone Rat Frontal Cortex Membranes Potent Inhibitor nih.gov
5-HT1 [³H]Serotonin Rat Brain Membranes Less Potent Inhibitor nih.gov

Isolated organ bath assays are used to assess the functional activity of a compound, such as its ability to antagonize a physiological response in a controlled ex vivo setting. In these experiments, a piece of tissue, like a blood vessel, is suspended in a temperature-controlled, oxygenated physiological solution, and its contractile or relaxant responses to drugs are measured.

Xylamidine has been characterized as a potent antagonist in isolated vascular tissue. Specifically, it has been shown to antagonize the 5-HT2 receptor-mediated contractile response to serotonin in the isolated rat jugular vein. nih.gov The rat jugular vein is a well-established pharmacological model where serotonin-induced contraction is mediated primarily by 5-HT2A receptors. nih.gov The ability of xylamidine to effectively block this response provides strong evidence of its functional antagonism at peripheral vascular 5-HT2 receptors. nih.gov

Table 2: Functional Antagonist Activity of Xylamidine in Isolated Tissue

Tissue Preparation Agonist Measured Response Finding Citation
Rat Jugular Vein Serotonin (5-HT) Muscle Contraction Potent Antagonist nih.gov

A comprehensive review of the available scientific literature did not yield studies demonstrating the use of xylamidine tosylate in cell-based assays for the direct measurement of receptor activation (e.g., via reporter genes) or downstream signaling pathways (e.g., calcium mobilization, inositol (B14025) phosphate (B84403) accumulation, or ERK phosphorylation).

In Vivo Animal Models for Systemic Pharmacological Investigations

In vivo studies are essential for understanding the pharmacological effects of a compound in a whole, living organism, providing insights into its systemic efficacy and physiological impact.

The peripheral serotonergic system plays a significant role in cardiovascular regulation, including the control of vascular tone and blood pressure.

The effects of xylamidine on hemodynamic regulation have been investigated in anesthetized animal models. In pithed rats, a model where the influence of the central nervous system is removed to study direct peripheral vascular effects, xylamidine demonstrated clear antagonism of serotonin's pressor effects. nih.gov Intravenously administered serotonin produces a robust increase in blood pressure by constricting peripheral blood vessels via 5-HT2 receptors. nih.gov Pre-treatment with xylamidine was shown to effectively antagonize this pressor response, confirming its in vivo antagonist activity at the vascular 5-HT2 receptors responsible for vasoreactivity. nih.gov

A critical finding from these in vivo studies is the confirmation of xylamidine's peripheral selectivity. In the same study, xylamidine did not antagonize the elevation of serum corticosterone (B1669441) induced by quipazine, a response known to be mediated by the activation of central serotonin receptors. nih.gov This differential effect—blocking a peripheral vascular response while failing to block a centrally-mediated hormonal response—underscores its utility as a research tool for isolating and studying the pharmacology of peripheral 5-HT receptors. nih.gov

Table 3: In Vivo Pharmacological Effects of Xylamidine

Animal Model Agonist Measured Response Finding Citation
Pithed Rat Serotonin (i.v.) Pressor Response (Blood Pressure Increase) Antagonized the response nih.gov
Intact Rat Quipazine Serum Corticosterone Elevation Did NOT antagonize the response nih.gov

Gastrointestinal System Research

The role of peripheral serotonin in the gastrointestinal system is multifaceted, influencing motility, secretion, and visceral sensation. While the application of this compound in this area is less extensively documented than in cardiovascular research, some studies have explored its effects on food intake.

Research has investigated the effects of Xylamidine on anorexia induced by peripherally administered 5-hydroxytryptamine (5-HT). In studies with rats, peripheral injection of 5-HT led to a dose-dependent reduction in food intake after a period of fasting. researchgate.net When administered alone, Xylamidine did not have a discernible effect on food intake. However, it was found to antagonize the anorectic effects of 5-HT. researchgate.net This suggests that peripheral 5-HT2 receptors play a role in mediating the satiety signals induced by serotonin.

Further research has indicated that while peripheral 5-HT receptor activity is sufficient to reduce sham feeding, the effects of drugs like d-fenfluramine are only partially attenuated by Xylamidine, implying that both central and peripheral 5-HT receptors are involved in the regulation of sucrose (B13894) sham feeding. researchgate.net

Table 2: Effect of Xylamidine on 5-HT-Induced Anorexia in Rats

Treatment Effect on Food Intake
5-Hydroxytryptamine (5-HT) Dose-dependent decrease
Xylamidine (alone) No effect

There is a lack of available preclinical research data specifically investigating the effects of this compound on the regulation of gastrointestinal motility and secretion.

There is a lack of available preclinical research data specifically investigating the role of this compound in the peripheral serotonergic modulation of visceral function.

Metabolic and Energetic Regulation Research

There is a lack of available preclinical research data specifically investigating the application of this compound in metabolic and energetic regulation research.

Reproductive Physiology Research

Current scientific literature available through targeted searches does not provide specific data on the application of this compound in studies of serotonin-mediated reproductive processes. While research indicates that serotonin and 5-HT2 receptors are involved in functions such as uterine contractions, studies specifically utilizing xylamidine to investigate these mechanisms were not identified.

Neurobehavioral and Psychopharmacological Models (for peripheral effects)

Xylamidine's utility is pronounced in psychopharmacological models where researchers aim to distinguish between the central and peripheral effects of tryptamine-based compounds, including classic hallucinogens.

Xylamidine demonstrates differential antagonism of effects induced by various tryptamines, highlighting the specificity of its action. A key example is its effect on body temperature regulation. Peripherally administered serotonin (5-hydroxytryptamine) has been shown to induce a dose-dependent hypothermia in mice. Research demonstrates that this hypothermic effect is strongly reduced by xylamidine, indicating that the response is mediated by peripheral 5-HT2 receptors.

In contrast, xylamidine does not antagonize all tryptamine-induced effects. Studies on the behavioral effects of the hallucinogen N,N-diethyltryptamine (DET) found an absence of antagonism by this compound. This differential action is crucial, as it helps researchers to attribute specific physiological responses to peripheral 5-HT2 receptor activation while suggesting that other effects (like certain behavioral changes) are either mediated by different peripheral receptors or by central nervous system mechanisms.

Table 1: Differential Antagonism by this compound

AgonistInduced EffectModelEffect of XylamidineInference
Serotonin (5-HT)HypothermiaMouseStrongly reduced the hypothermic effectEffect is mediated by peripheral 5-HT2 receptors.
N,N-diethyltryptamine (DET)Behavioral Changes (Operant Conditioning)RatNo antagonism observedBehavioral effects are not mediated by peripheral 5-HT2 receptors targeted by xylamidine.
Serotonin (5-HT)AnorexiaRatAntagonized the anorectic effectEffect is at least partially mediated by peripheral 5-HT2 receptors.
QuipazineIncreased Serum CorticosteroneRatNo antagonism observedEffect is mediated by central serotonin receptors.

Similarly, research on the behavioral effects of N,N-diethyltryptamine, a hallucinogen, demonstrated that xylamidine failed to antagonize its effects on operant conditioning in rats. nih.gov This lack of interaction corroborates the understanding that the primary behavioral modifications induced by such hallucinogens originate from their action within the central nervous system, beyond the reach of xylamidine.

Oncology Research

In the realm of oncology, the investigation of compounds that can modulate tumor cell growth is of paramount importance. Research into the applications of this compound has explored its potential influence on the processes that drive cancer progression. The focus of this section is to detail the preclinical findings related to this compound's effects on tumor cell proliferation.

Influence on Tumor Cell Proliferation in Experimental Models

Preclinical studies have investigated the role of this compound in modulating the proliferation of tumor cells, particularly in the context of chemotherapy-induced cellular responses. An important experimental observation is its effect on the accelerated tumor cell proliferation that can sometimes occur following treatment with certain cytotoxic agents.

In one key experimental model, the administration of the chemotherapeutic agent 5-fluorouracil (B62378) was found to lead to an acceleration of tumor cell proliferation. science.govscience.govscience.gov However, the introduction of this compound, an antiserotoninergic drug, was shown to inhibit this treatment-induced acceleration of cell proliferation. science.govscience.govscience.gov This finding suggests a potential role for serotonergic pathways in the compensatory proliferative response of tumor cells to cytotoxic insults and highlights a specific mechanism through which this compound may exert an influence in an oncology research setting.

The table below summarizes the observed effects in this experimental context.

Experimental Model Inducing Agent Observed Effect on Tumor Cell Proliferation Effect of this compound
In vivo animal model5-fluorouracilAccelerationInhibition of acceleration science.govscience.govscience.gov

This table illustrates the specific context in which this compound has been observed to influence tumor cell proliferation, acting as an inhibitor of the accelerated growth phase following a chemotherapeutic challenge.

Comparative Analysis and Interpretive Framework for Serotonergic Receptor Antagonism

Differentiating Peripheral vs. Central Serotonergic Receptor Contributions

A primary challenge in serotonergic research is decoupling the physiological effects originating from the central nervous system (CNS) from those initiated in the periphery. Serotonin (B10506) (5-HT) receptors are widely distributed throughout the body, and systemic administration of a serotonergic agent can produce a complex cascade of effects in both domains, confounding interpretation. wikipedia.orgwikipedia.org

Xylamidine (B1684249) tosylate is a potent antagonist of 5-HT2A and 5-HT2C receptors and, to a lesser extent, 5-HT1A receptors. wikipedia.org Crucially, it is peripherally selective, meaning it does not readily cross the blood-brain barrier. wikipedia.orgnih.gov This characteristic allows it to be used as a molecular scalpel, selectively blocking serotonin receptors in peripheral tissues without affecting their counterparts in the brain. wikipedia.org By administering Xylamidine tosylate prior to a serotonergic agonist, researchers can isolate and identify the central effects of the agonist. Any physiological response that is blocked by Xylamidine is attributable to peripheral receptor activation, while responses that persist are mediated by central receptors.

Research has repeatedly leveraged this property. For instance, studies on the cardiovascular effects of the 5-HT2 agonist DOI ((±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride) in conscious rats demonstrated this principle clearly. nih.gov Pretreatment with this compound completely blocked the pressor (blood pressure-increasing) response to intravenously administered DOI. nih.gov However, it had no effect on the pressor response when DOI was administered directly into the brain (intracerebroventricularly). nih.gov This definitively showed that the pressor response to peripherally circulating DOI is mediated by 5-HT2 receptors outside the blood-brain barrier, likely on vascular tissue. nih.gov

Similarly, in studies investigating the discriminative stimulus properties of the tryptamine (B22526) hallucinogen mescaline, this compound was without effect, whereas centrally-acting 5-HT antagonists greatly reduced its discriminability. nih.gov This provided strong evidence that the subjective, discriminative effects of mescaline are mediated by central serotonergic receptors, not peripheral ones. nih.gov

Impact on Understanding Pleiotropic Effects of Serotonin

Serotonin is a pleiotropic signaling molecule, meaning it produces multiple, often unrelated, effects throughout the body. wikipedia.orgmdpi.com It acts as a neurotransmitter in the brain, influencing mood, appetite, and sleep, while in the periphery, it modulates cardiovascular function, gastrointestinal motility, hemostasis, and immune responses. mdpi.comnih.gov This diversity of function makes it difficult to assign a specific physiological outcome to a particular site of action.

This compound has been instrumental in parsing these pleiotropic effects. By selectively silencing peripheral serotonin receptors, it allows for a more precise understanding of how peripheral serotonin signaling contributes to systemic physiology. For example, early research used this compound to demonstrate that the increase in vascular perfusion pressure caused by 5-HT could be blocked, which initiated decades of investigation into the role of peripheral serotonin in hypertension. physiology.org

In the context of appetite, Xylamidine was used to show that the appetite-suppressant effect of 5-hydroxytryptophan (B29612) (5-HTP), a serotonin precursor, is at least partially mediated by peripheral 5-HT receptors that influence the rate of food intake. medchemexpress.com This distinguished its mechanism from other appetite suppressants that act centrally. medchemexpress.com Furthermore, research into cancer biology has shown that Xylamidine can inhibit the acceleration of tumor cell proliferation in rat colons that is stimulated by certain serotonergic compounds, highlighting a role for peripheral serotonin signaling in pathology. nih.gov

Role in Elucidating Mechanisms of Action of Other Serotonergic Agents and Tryptamines

Beyond differentiating central and peripheral domains, this compound is a valuable tool for elucidating the specific mechanisms of action of novel or existing serotonergic drugs and tryptamines. When a new compound is found to interact with serotonin receptors, a key question is whether its therapeutic effects or side effects are central or peripheral.

A study comparing the appetite suppressants 5-HTP and fenfluramine (B1217885) provides a clear example. Xylamidine attenuated the reduction in food intake caused by 5-HTP but had no effect on the anorexia induced by fenfluramine. medchemexpress.com This finding was crucial in demonstrating that while both compounds reduce appetite, they do so via different mechanisms: 5-HTP's effect is partly peripheral, whereas fenfluramine's is central. medchemexpress.com

This approach is also vital in the study of tryptamines and psychedelic compounds. As noted with mescaline, the lack of effect from Xylamidine pretreatment helped confirm that its psychoactive properties are centrally mediated. nih.gov This principle is broadly applicable for screening new tryptamine derivatives or other serotonergic agents to quickly categorize their effects as either central or peripheral, guiding further development and research. wikipedia.orgnih.gov Even in non-mammalian systems, this compound has been shown to be a powerful antagonist of tryptamine-stimulated growth in plant tissues, demonstrating its robust utility as a research tool. researchgate.net

Integration with Omics Data for Mechanistic Insights in Animal Models

The advancement of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity for deep mechanistic exploration in biomedical research. nih.gov These approaches allow for the large-scale, unbiased measurement of genes, transcripts, proteins, and metabolites within a biological sample, providing a comprehensive snapshot of molecular activity. nih.govnih.gov

Integrating the pharmacological precision of this compound with the high-throughput power of omics data in animal models creates a powerful interpretive framework. This synergy allows researchers to move beyond observing a single physiological endpoint (like blood pressure) to understanding the entire network of molecular changes that underlie it.

The experimental paradigm involves treating animal models with a serotonergic agent in two groups: one pre-treated with a placebo and another with this compound. Following treatment, relevant peripheral tissues (e.g., heart, aorta, liver, gut) can be harvested. By applying omics techniques to these tissues, researchers can compare the molecular profiles between the groups. The differences observed would highlight the specific signaling cascades, metabolic pathways, and protein networks that are exclusively modulated by peripheral serotonin receptors. This approach can uncover novel biomarkers and therapeutic targets associated with peripheral serotonin activity, providing a much richer and more detailed mechanistic insight than was previously possible.

Future Directions and Emerging Research Avenues for Xylamidine Tosylate

Exploration of Uncharacterized Peripheral Serotonin (B10506) Receptor Interactions

Xylamidine (B1684249) is well-characterized as a potent antagonist of the 5-HT2A and 5-HT2C receptors. However, the serotonin system is remarkably diverse, with seven distinct receptor families (5-HT1 through 5-HT7), many of which have multiple subtypes and are expressed in peripheral tissues. nih.govjocmr.org The full binding profile of Xylamidine across this broad spectrum of peripheral receptors has not been exhaustively detailed.

Future research should prioritize a systematic and quantitative evaluation of Xylamidine's affinity for other peripheral serotonin receptor subtypes. For instance, studies have implicated peripheral 5-HT1D, 5-HT3, and 5-HT7 receptors in processes like nociception and inflammation. d-nb.info Research on 5-HT-induced anorexia has shown that Xylamidine fails to completely block the effect, suggesting that non-5-HT2 receptors may be partially responsible for mediating this peripheral serotonin action. nih.gov A comprehensive screening of Xylamidine against a panel of peripheral receptors, including those found on sensory neurons and immune cells, is warranted. nih.govmdpi.com Uncovering potential interactions with subtypes like 5-HT1D, 5-HT5, 5-HT6, or 5-HT7 would refine its use as a selective pharmacological probe and could explain currently ambiguous experimental findings. mdpi.combmbreports.org

Table 1: Known and Potential Peripheral Serotonin Receptor Interactions for Xylamidine

Receptor SubtypeCurrent Knowledge/Interaction StatusRationale for Future InvestigationRelevant Peripheral FunctionsCitations
5-HT2A Well-characterized antagonistFurther studies on functional selectivity in different tissues.Vasoconstriction, platelet aggregation, inflammation, metabolic regulation. oup.comeurofinsdiscovery.comnih.gov
5-HT2C Characterized antagonistElucidate specific peripheral roles distinct from 5-HT2A.Regulation of glucose homeostasis and metabolism. bmbreports.orgnih.gov
5-HT1D UncharacterizedImplicated in peripheral nociceptive signaling.Pain modulation, vascular tone. jocmr.orgd-nb.infooup.com
5-HT3 UncharacterizedAtypical ligand-gated ion channel structure; involved in gut motility and sensation.Nausea, gut motility, nociception, immune cell activation. nih.govd-nb.info
5-HT7 UncharacterizedExpressed on immune cells and involved in inflammatory pain and vasodilation.Vasodilation, thermoregulation, inflammation, pain. jocmr.orgd-nb.infobmbreports.org
5-HT5 UncharacterizedExpressed on dorsal root ganglion neurons; functions are poorly understood.Potential role in sensory signaling. mdpi.com

Development of Advanced Experimental Paradigms Utilizing Peripheral Selectivity

The peripheral selectivity of Xylamidine tosylate makes it an invaluable tool for dissecting the roles of peripheral serotonin signaling in complex, systemic diseases without the confounding effects of central nervous system engagement. nih.gov Recent research has highlighted the critical involvement of gut-derived serotonin in metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cardiovascular conditions like pulmonary hypertension. oup.comnih.govjacc.org

Future experimental paradigms should move beyond simple physiological assays and incorporate Xylamidine into sophisticated, disease-relevant models. This includes its use in transgenic animal models, such as Tph1 knockout mice (which lack peripheral serotonin synthesis), to isolate the specific contribution of 5-HT2 receptor signaling downstream of peripheral serotonin release. nih.govresearchgate.net In models like the Sugen/hypoxia (SuHx) rat model of pulmonary hypertension, where peripheral serotonin is a known mitogen, Xylamidine could help determine the precise role of 5-HT2 receptor activation in pulmonary vascular remodeling. jacc.org Furthermore, the advent of human-derived organoids, such as gut colonoids that contain serotonin-producing enterochromaffin cells, presents a revolutionary platform. acs.org Applying Xylamidine to these in vitro systems would allow for the study of peripheral 5-HT2 receptor function in a controlled, human-specific context for the first time.

Table 2: Proposed Advanced Experimental Paradigms for this compound

Experimental ParadigmResearch AreaScientific Question to Address with XylamidineKey OutcomesCitations
Human Gut Organoids Gastroenterology / MetabolismWhat is the role of 5-HT2 receptor activation on gut motility, secretion, and signaling from human enterochromaffin cells?Real-time measurement of serotonin dynamics, validation of a human-specific drug target. acs.org
Sugen/Hypoxia (SuHx) Rat Model Cardiovascular / PulmonologyDoes blockade of peripheral 5-HT2 receptors with Xylamidine prevent or reverse pulmonary artery smooth muscle cell proliferation and hypertension?Assessment of therapeutic potential for pulmonary hypertension. jacc.org
Tph1 Knockout Mouse Models Metabolism / EndocrinologyIn mice lacking peripheral serotonin, what are the baseline functions of 5-HT2 receptors, and can exogenous serotonin's effects be selectively blocked?Dissection of the TPH1-5-HT-5-HT2 receptor axis in diet-induced obesity and insulin (B600854) resistance. nih.govresearchgate.net
Adipocyte-Specific Receptor Knockdown Metabolism / ObesityHow does peripheral 5-HT2A receptor blockade with Xylamidine affect lipolysis and adiponectin release in models with altered adipocyte receptor expression?Clarification of serotonin's role in adipose tissue function and metabolic dysfunction. oup.com

Potential for this compound as a Foundational Tool in Systems Pharmacology

Systems pharmacology integrates experimental data with computational modeling to understand how drugs affect complex biological systems as a whole. researchgate.netnih.gov A core principle of this approach, particularly in Quantitative Systems Pharmacology (QSP), is the use of precise data to build and validate mathematical models of physiological and pathological processes. allucent.comascpt.org These models aim to separate drug-specific properties from the biological system's properties, allowing for better prediction and translation from preclinical to clinical settings. researchgate.net

This compound is ideally suited to serve as a foundational tool in this field. By providing a highly specific, localized perturbation—the blockade of peripheral 5-HT2 receptors—it can generate clean, unambiguous data sets. These data are essential for constructing and validating computational models of the peripheral serotonergic network. psu.edunih.gov For example, by administering Xylamidine and measuring subsequent changes in metabolites, hormones, and physiological outputs, researchers can map the downstream consequences of peripheral 5-HT2 blockade. This information can be used to build a QSP model capable of simulating the systemic effects of altering this pathway, identifying critical nodes for new drug targets, and predicting potential on-target effects of novel therapeutics designed to modulate peripheral serotonin. allucent.comfrontiersin.org

Strategic Integration with Novel Biochemical and Imaging Methodologies

The advancement of powerful analytical techniques offers new opportunities to understand the function of this compound at a deeper molecular level. The strategic integration of Xylamidine with these methodologies can provide an unprecedented view of the peripheral serotonin system.

Biochemical Methodologies: Modern "omics" technologies, such as proteomics and metabolomics, can create comprehensive maps of molecular changes following a pharmacological intervention. nih.gov Future studies could use Xylamidine to block peripheral 5-HT2 receptors, followed by mass spectrometry-based analysis of relevant tissues (e.g., vascular endothelium, adipose tissue) or fluids (e.g., plasma). This would reveal the full network of proteins and metabolites whose expression or concentration is dependent on peripheral 5-HT2 signaling, offering a system-wide view of its function and identifying novel biomarkers of target engagement. frontiersin.org

Imaging Methodologies: Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor density and occupancy. positronmed.cl Numerous PET radiotracers have been developed for serotonin receptors, primarily for brain imaging. nih.govnih.govopenaccessjournals.com A significant future direction would be the adaptation of these imaging agents, such as tracers for the 5-HT2A receptor, for quantifying receptor distribution and density in peripheral organs like the heart, lungs, and fat deposits. positronmed.clpsychiatryonline.org In such studies, Xylamidine would be an indispensable tool. Its administration could be used in blocking studies to confirm that the PET signal is specific to the peripheral 5-HT2 receptors, thereby validating these novel peripheral imaging protocols. positronmed.cl This would enable non-invasive, longitudinal studies of peripheral receptor changes in disease and in response to therapy.

Q & A

Q. What is the pharmacological role of xylamidine tosylate in serotonin receptor antagonism, and how is this demonstrated experimentally?

this compound is a selective antagonist of peripheral serotonin (5-HT) receptors, particularly 5-HT2 receptors, with limited central nervous system penetration. Its antagonistic properties are demonstrated through in vivo models comparing hypothermic responses induced by tryptamine derivatives (e.g., N,N-dimethyltryptamine, bufotenine). For example, Winter (1972) showed that this compound selectively blocks hypothermia induced by N,N-dimethyltryptamine but not 5-methoxytryptamine, highlighting its receptor subtype specificity. Experimental designs typically involve pre-treatment with this compound followed by agonist administration, with body temperature monitored as a primary endpoint .

Q. What are standard methodologies for characterizing this compound’s purity and stability in preclinical studies?

Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Stability studies require storage under controlled conditions (e.g., -20°C in desiccated environments) with periodic re-analysis. Detailed protocols for compound handling, including inert atmosphere use to prevent degradation, should align with guidelines for hygroscopic or light-sensitive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antagonistic efficacy of this compound across different experimental models?

Discrepancies may arise from variations in species-specific receptor affinities, dosing regimens, or route of administration. To address this, researchers should:

  • Conduct dose-response curves in parallel across models (e.g., murine vs. primate).
  • Use radioligand binding assays to quantify receptor occupancy.
  • Validate findings with complementary techniques (e.g., knockout models or siRNA silencing). Winter (1972) emphasized the importance of agonist selection, as differential antagonism was observed between structurally similar tryptamines, suggesting ligand-specific interactions .

Q. What experimental strategies optimize the synthesis of this compound for high yield and reproducibility?

Synthesis protocols should include:

  • Stepwise purification : Column chromatography to isolate intermediates, followed by recrystallization of the final product.
  • Stoichiometric control : Precise molar ratios of reactants (e.g., xylamidine and p-toluenesulfonic acid) to minimize byproducts.
  • Quality control : Batch-to-batch consistency can be ensured via Fourier-transform infrared spectroscopy (FTIR) for functional group validation and thermogravimetric analysis (TGA) for thermal stability profiling. Reference standards from reputable suppliers (e.g., Cayman Chemical) should be used for calibration .

Q. How should researchers design studies to evaluate this compound’s off-target effects in complex biological systems?

Utilize multi-omics approaches:

  • Transcriptomics : RNA sequencing to identify dysregulated pathways post-treatment.
  • Proteomics : Mass spectrometry-based profiling to detect off-target protein interactions.
  • Metabolomics : LC-MS/MS to quantify changes in endogenous metabolites. Negative controls (e.g., vehicle-treated cohorts) and orthogonal assays (e.g., calcium flux assays for non-5-HT receptor activity) are critical. Data interpretation should account for species-specific pharmacokinetics and tissue distribution .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent antagonism in this compound studies?

  • Non-linear regression : Fit dose-response data to Hill-Langmuir equations to calculate IC50/EC50 values.
  • ANOVA with post-hoc tests : Compare treatment groups when multiple agonists or antagonists are tested.
  • Power analysis : Ensure adequate sample size to detect clinically relevant effect sizes, particularly in studies with high inter-individual variability .

Q. How can researchers ensure reproducibility of this compound’s effects across laboratories?

  • Standardized protocols : Adopt consensus guidelines for animal models (e.g., temperature monitoring intervals).
  • Open data sharing : Publish raw datasets and analytical code in supplementary materials.
  • Inter-laboratory validation : Collaborative studies using identical compound batches and instrumentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.